Aminoferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

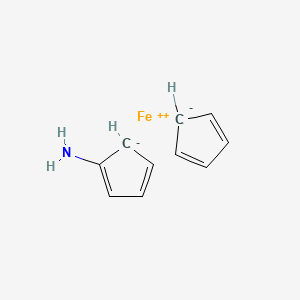

Aminoferrocene is an organometallic compound with a ferrocene core and an amine moiety as a substituent. It is a type of organometallic compound that is used in a variety of scientific research applications, such as in the synthesis of new materials, as a catalyst, and in biochemical and physiological studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of this compound.

Scientific Research Applications

Aminoferrocene is used as an electroactive indicator in carbodiimide coupling reactions on carboxylic acid-functionalized self-assembled monolayers. This application is significant in preparing probe-DNA-coated surfaces for DNA sensing, allowing differential quantification of probe DNA available for sensing, which is crucial for biosensing purposes (Booth et al., 2015).

It serves as a precursor in the synthesis of prodrug candidates for anticancer treatments and plays a role as an electron source in photosynthetic model systems. However, its use in preparing NLO material is limited due to insufficient chemical stability (Sethi et al., 2016).

This compound has been synthesized through environmentally benign and cost-effective methods, adhering to green chemistry guidelines, which makes it a viable alternative for practical applications. This synthesis method has also been applied to prepare aminoruthenocene (Leonidova et al., 2013).

In medicinal chemistry, improved synthesis methods for N-benzylthis compound-based prodrugs have been developed. These prodrugs exhibit effects on the viability of selected cancer cells and demonstrate no toxicity in ex vivo and in vivo studies, highlighting their potential in cancer treatment (Daum et al., 2015).

This compound complexes have been studied for their electrochemical properties, demonstrating different behaviors based on the linker between redox groups. These properties enable grafting of the conjugated this compound complex by oxidizing the ferrocene group without the need for a base in solution (Touzé et al., 2017).

Mechanism of Action

Target of Action

Aminoferrocene, also known as Ferrocene, amino- or cyclopenta-1,4-dien-1-amine;cyclopenta-1,3-diene;iron(2+), has been found to interact with various biomolecular targets. Significant interactions between synthesized ferrocene compounds and nucleic acids, mostly of the electrostatic type, have been disclosed .

Mode of Action

The compound’s interaction with its targets results in specific changes. For instance, the introduction of ferrocene into any molecule gives it specific properties. It increases lipophilicity, facilitating penetration through cellular and nuclear membranes; significantly reduces toxicity; imparts ideal electrochemical properties, allowing for its use as a marker; improves capacity to overcome the blood–brain barrier; and increases the stability of compounds in biological media .

Biochemical Pathways

The introduction of ferrocene-modified amino acids causes changes in synaptic transmission in the CA1 region of the hippocampus, a key brain structure involved in learning and memory processes .

Result of Action

The molecular and cellular effects of this compound’s action are significant. For instance, ferrocenyl-appended GPX4 inhibitors have been found to enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that all investigated peptides are considered to be highly hydrophobic and chemically stable in both acidic and buffer media .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Aminoferrocene has been found to interact with various biomolecules. It is known to be activated in the presence of reactive oxygen species (ROS), a characteristic that allows it to target cancer cells that have high ROS levels . The nature of these interactions involves the formation of electron-rich compounds that can generate ROS and reduce mitochondrial membrane potential (MMP) .

Cellular Effects

This compound exhibits significant effects on various types of cells, particularly cancer cells . It influences cell function by generating mitochondrial ROS in cancer cells, but not in normal cells . This leads to a reduction in MMP, which can induce cancer cell death via necrosis and apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its activation in the presence of ROS . Once activated, it forms electron-rich compounds that can donate electrons to endogenous substrates like H2O2 and O2 . This results in the generation of highly toxic reactive species, which induce cell death .

Temporal Effects in Laboratory Settings

It is known that the compound is chemically stable in the presence of ROS .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, it has been reported that the compound exhibits anticancer effects in vivo .

Metabolic Pathways

Its activation in the presence of ROS suggests that it may interact with metabolic processes related to oxidative stress .

properties

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 |

Source

|

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1273-82-1 |

Source

|

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)